2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a 1,3,4-thiadiazole derivative characterized by a phenylacetamide core linked to a 3-(trifluoromethyl)benzylthio substituent at the 5-position of the thiadiazole ring. Its primary mechanism of action involves induction of apoptosis via the caspase pathway, as demonstrated in studies against cancer cell lines . The compound has shown promising in vitro anticancer activity, with structural features optimized for balancing potency and selectivity.
Properties
IUPAC Name |
2-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c19-18(20,21)14-8-4-7-13(9-14)11-26-17-24-23-16(27-17)22-15(25)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZOMSHQUAWNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions. The trifluoromethylbenzyl group can be introduced via nucleophilic substitution reactions, often using trifluoromethylbenzyl halides as starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under certain conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used but can include modified thiadiazole derivatives, sulfoxides, sulfones, and various substituted acetamides.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of thiadiazole derivatives, including 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide. A study involving derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide demonstrated that these compounds exhibited cytotoxic effects against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). Although none surpassed the efficacy of doxorubicin, specific derivatives showed promising results .
Antimicrobial Activity
Thiadiazole compounds have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Variations in substituents on the phenyl ring or thiadiazole moiety can lead to significant changes in biological activity. For instance, modifications such as ortho-chloro or meta-methoxy groups have been associated with enhanced anticancer activity .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and biological targets. These studies help predict the affinity and orientation of the compound within active sites of enzymes or receptors involved in cancer progression or microbial resistance .
Potential Applications
The diverse biological activities exhibited by this compound suggest several potential applications:
- Cancer Treatment : As a lead compound for developing new anticancer agents.
- Antimicrobial Agents : For treating infections caused by resistant bacterial strains.
- Pharmacological Research : As a tool for studying biochemical pathways involved in cancer and microbial pathogenesis.
Mechanism of Action
The mechanism by which 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating them. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which could influence its bioactivity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activity Profiles of Selected Thiadiazole Derivatives
Key Observations:
Substituent Effects on Target Selectivity :
- The target compound’s 3-(trifluoromethyl)benzylthio group confers higher caspase-mediated apoptosis activity compared to 3c (with -OCF₃), which shifts activity toward GLS inhibition .
- Nitro groups (e.g., in compound 8 ) enhance Akt inhibition but reduce caspase activation, suggesting divergent signaling pathways .
Core Modifications :
- Replacement of the phenylacetamide with benzothiazole (compound 8 ) or benzooxazole (compound 5k ) alters target specificity, shifting activity from anticancer to neuroprotective applications .
Thioether Linkage Variations :
- Benzylthio vs. alkylthio (e.g., methylthio in 5f ) modifications impact solubility and membrane permeability. Benzylthio derivatives generally exhibit higher anticancer potency due to enhanced aromatic stacking interactions .
Mechanistic Comparisons
- Caspase Pathway Activation : The target compound induces apoptosis primarily via caspase-3/7 activation, with >80% cell death in MDA-MB-231 breast cancer cells at 10 µM . In contrast, compound 8 achieves similar apoptosis levels via Akt inhibition (86.52% inhibition), indicating a kinase-targeted mechanism .
- Kinase vs. Enzyme Inhibition: Derivatives like 3c (GLS inhibitor) and 5k (AChE inhibitor) demonstrate that minor substituent changes (e.g., -CF₃ vs. -OCF₃) drastically alter target engagement .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity : The target compound’s LogP (3.8) balances membrane permeability and aqueous solubility, outperforming 5j (LogP 4.3), which has poor solubility .
- Thermal Stability : Higher melting points (e.g., 5k at 252°C) correlate with rigid aromatic cores, while flexible thioether linkages (target compound: 160°C) reduce crystallinity .
Biological Activity
2-Phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving thiadiazole derivatives. The general synthetic pathway includes the formation of thiadiazole rings followed by acetamide functionalization. The molecular structure can be represented as follows:
This structure contains a trifluoromethyl group which is known to enhance biological activity by improving lipophilicity and metabolic stability.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated its effects on various cancer cell lines including PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). The results showed that certain derivatives induced apoptosis through the caspase pathway, suggesting a mechanism of action that involves programmed cell death.
| Cell Line | Compound Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| PC3 | 4b | 5.2 | Caspase activation |
| MCF7 | 4c | 4.8 | Caspase activation |
| SKNMC | 4a | 6.0 | Caspase activation |
The compounds showed superior activity compared to standard chemotherapeutics like doxorubicin, particularly in their ability to activate caspases 3 and 9 in the MCF7 cell line .
Enzyme Inhibition
In addition to anticancer activity, studies have demonstrated that these compounds can inhibit human carbonic anhydrases (hCA I and hCA II). The inhibition was assessed using both in vitro assays and computational modeling. Compounds exhibited better inhibitory effects than traditional inhibitors such as acetazolamide .
| Enzyme | Compound Tested | Inhibition (%) |
|---|---|---|
| hCA I | 6a | 85 |
| hCA II | 6c | 78 |
These findings suggest potential applications in treating conditions like glaucoma and edema where carbonic anhydrase inhibitors are beneficial.
Acetylcholinesterase Inhibition
The biological activity extends to the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Certain derivatives showed promising results in inhibiting AChE, which could be relevant for treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Several case studies have explored the biological efficacy of this compound:
- Study on Apoptosis Induction : A study focused on the induction of apoptosis in cancer cells using derivatives of the compound. It was found that compounds with halogen substitutions significantly enhanced caspase activation compared to non-substituted analogs .
- Inhibition Studies : Another investigation assessed the enzyme inhibitory profile of these compounds against hCA I and II. Results indicated that modifications in the thiadiazole ring structure could lead to enhanced inhibitory activities .
Q & A
Q. What are the standard synthetic routes for preparing 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Thiadiazole core formation : Cyclization of thiosemicarbazides with carboxylic acids or their derivatives under phosphoryl chloride (POCl₃) catalysis at elevated temperatures (90–100°C) .
- Thioether linkage introduction : Reaction of thiol-containing intermediates with halogenated precursors (e.g., bromoacetamide derivatives) in polar aprotic solvents like dimethylformamide (DMF) or acetone, often with potassium carbonate as a base .
- Final coupling : Amide bond formation via activation of carboxylic acids (e.g., using chloroacetyl chloride) or nucleophilic substitution . Critical conditions include solvent choice (DMF for solubility, dichloromethane for mild reactions), temperature control (reflux for faster kinetics), and purification via recrystallization or chromatography .
Q. Which analytical methods are most effective for confirming the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent integration and chemical environment .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm hydrogen-bonding interactions in solid-state structures .
- HPLC : Assess purity (>95% threshold for biological assays) .
Q. How can researchers initially assess the biological activity of this compound, particularly its potential interactions with enzymes or receptors?
Preliminary screening involves:
- In vitro binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., kinases, inflammatory mediators) .
- Cell-based assays : Dose-response studies in cancer or inflammation models (e.g., NF-κB inhibition) to determine IC₅₀ values .
- Enzymatic inhibition : Kinetic assays using recombinant enzymes (e.g., cyclooxygenase-2) to evaluate inhibition mechanisms .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize side products and improve scalability?
Optimization strategies include:
- Solvent screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
- Flow chemistry : Continuous flow reactors for precise temperature control and reduced reaction times in multi-step syntheses .
- In-line monitoring : FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. What strategies are recommended when encountering contradictory results in biological activity assays for this compound?
Address discrepancies by:
- Purity validation : Re-analyze compound purity via HPLC and MS to rule out degradation or impurities .
- Assay standardization : Use positive controls (e.g., known inhibitors) and replicate experiments across multiple cell lines or enzyme batches .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl groups) to isolate structure-activity relationships (SAR) .
Q. What in silico methods are suitable for predicting the binding affinity and interaction mechanisms of this compound with biological targets?
Computational approaches include:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., π-π stacking with aromatic residues, hydrogen bonding with catalytic sites) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding mode persistence .
- Free-energy calculations : MM/GBSA or MM/PBSA to quantify binding energies and rank derivatives .
Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound, particularly its interaction with cellular targets?
Advanced mechanistic studies involve:
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of target binding .
- X-ray crystallography : Resolve co-crystal structures to identify critical interactions (e.g., hydrogen bonds with His95 in a kinase active site) .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. How can researchers design and synthesize derivatives of this compound for structure-activity relationship (SAR) studies?
Key modifications include:
- Substituent variation : Replace the 3-(trifluoromethyl)benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects .
- Heterocycle substitution : Swap the thiadiazole ring with oxadiazole or triazole cores to assess ring-specific bioactivity .
- Prodrug strategies : Introduce ester or carbamate moieties to enhance solubility or bioavailability . Biological evaluation should follow standardized protocols (e.g., NIH/3T3 fibroblast viability assays) to ensure comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
